

3-Bromo-4-iodoisopropylbenzene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-4-iodoisopropylbenzene**

Cat. No.: **B1520553**

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-4-iodoisopropylbenzene** for Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-4-iodoisopropylbenzene**, a key intermediate in advanced organic synthesis. The document details its fundamental physicochemical properties, offers an in-depth, field-proven protocol for its synthesis, and explores the mechanistic principles behind its versatile reactivity. Tailored for researchers, scientists, and professionals in drug development, this guide emphasizes the strategic application of this di-halogenated aromatic compound in constructing complex molecular architectures, particularly through selective cross-coupling reactions. The causality behind experimental choices and the inherent self-validating nature of the described protocols are explained to ensure both technical accuracy and practical utility.

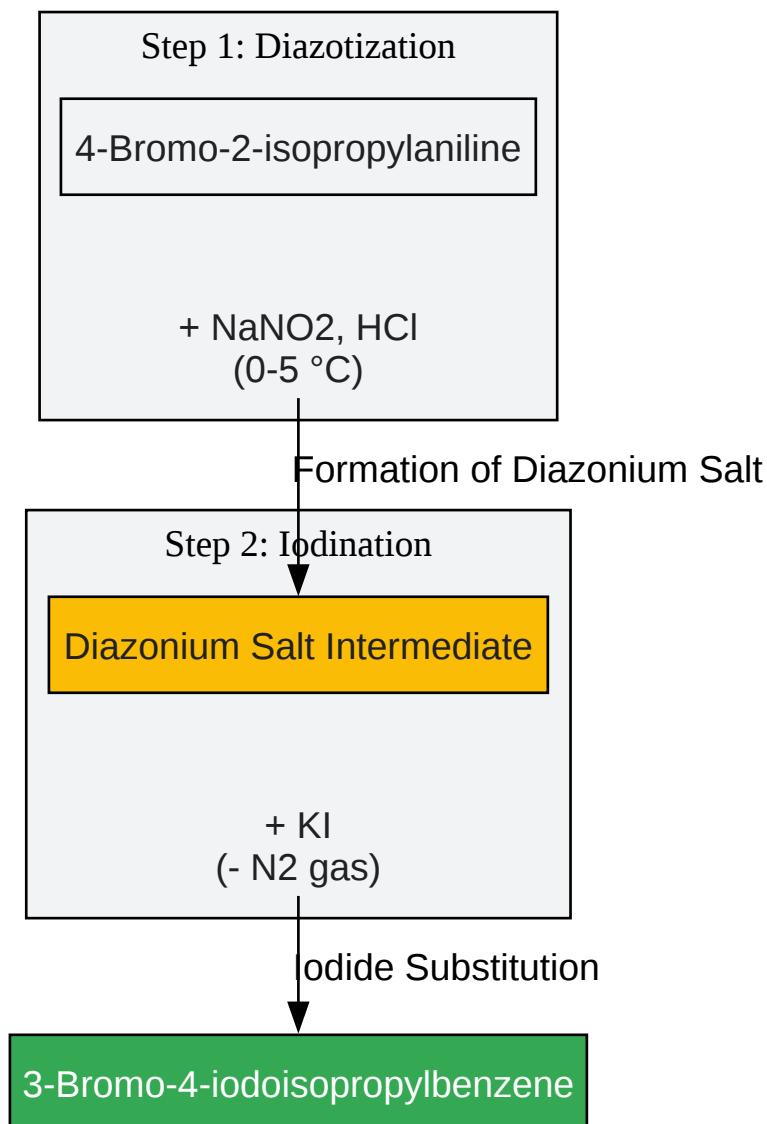
Core Physicochemical Properties and Identifiers

3-Bromo-4-iodoisopropylbenzene, also known by its IUPAC name 2-bromo-1-iodo-4-propan-2-ylbenzene, is a liquid organic compound valued for its utility as a building block in medicinal chemistry and fine chemical synthesis.^{[1][2]} Its structure features an isopropyl group and two different halogen atoms on a benzene ring, which provides distinct reactive sites for sequential chemical modifications.

A summary of its key quantitative data is presented below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ BrI	[1] [2] [3]
Molecular Weight	324.98 g/mol	[1] [2]
CAS Number	1000578-18-6	[1] [3] [4]
IUPAC Name	2-bromo-1-iodo-4-propan-2-ylbenzene	[1]
Synonyms	3-Bromo-4-iodoisopropylbenzene, 2-bromo-1-iodo-4-(1-methylethyl)benzene	[1] [2] [3]
Appearance	Liquid	[2]
Typical Purity	≥97%	[3] [5]

Synthesis Protocol and Mechanistic Rationale


The synthesis of **3-Bromo-4-iodoisopropylbenzene** is most effectively achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry. This pathway begins with the diazotization of a commercially available aniline precursor, followed by a substitution reaction with an iodide source. The choice of this method is predicated on its reliability and high yield for introducing iodine onto an aromatic ring.

Proposed Starting Material: 4-Bromo-2-isopropylaniline. Experimental Protocol: Synthesis via Diazotization-Iodination

- Diazotization of the Aniline Precursor:
 - In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromo-2-isopropylaniline in an aqueous solution of hydrochloric or sulfuric acid. The acid serves to protonate the aniline, making it soluble and priming the amino group for reaction.

- Cool the mixture to 0-5°C in an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate, which is notoriously unstable at higher temperatures.
- Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO_2) dropwise. The rate of addition must be carefully controlled to keep the internal temperature below 5°C. This reaction forms the *in situ* diazonium salt.
- Iodination (Sandmeyer Reaction):
 - In a separate vessel, dissolve potassium iodide (KI) in water.
 - Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. A vigorous evolution of nitrogen gas (N_2) will be observed as the diazonium group is displaced by the iodide ion. The diazonium group is an excellent leaving group, which drives the reaction to completion.
 - Allow the reaction mixture to stir and slowly warm to room temperature over several hours to ensure the reaction is complete.
- Work-up and Purification:
 - Transfer the reaction mixture to a separatory funnel and extract the crude product with an organic solvent such as diethyl ether or dichloromethane.
 - Wash the organic layer sequentially with a sodium thiosulfate solution (to remove any residual iodine), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in *vacuo* to yield the crude **3-Bromo-4-iodoisopropylbenzene**.
 - Purify the residue via column chromatography or vacuum distillation to obtain the final product with high purity.

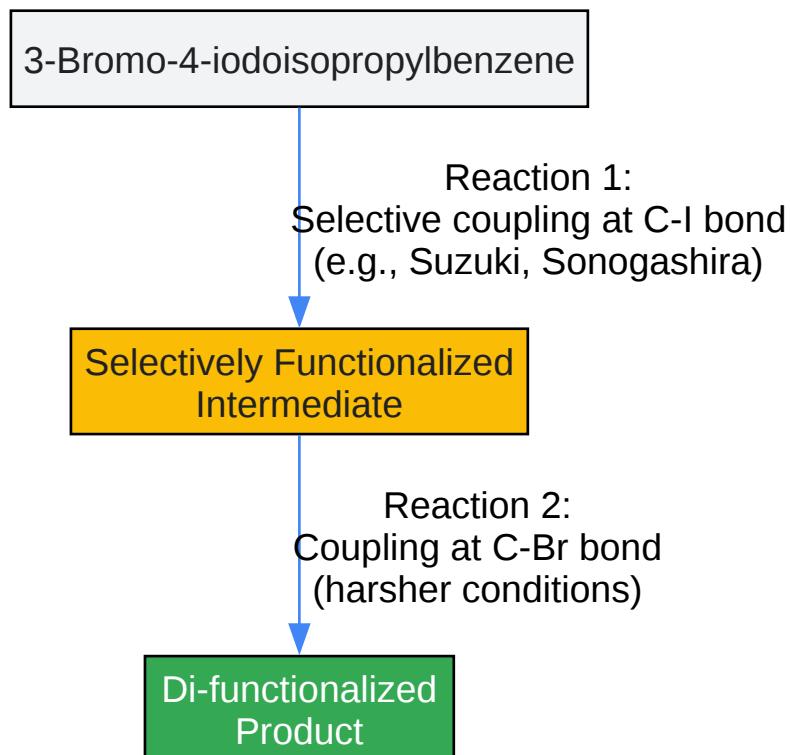
Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Bromo-4-iodoisopropylbenzene**.

Differential Reactivity and Applications in Drug Discovery

The synthetic utility of **3-Bromo-4-iodoisopropylbenzene** stems directly from the differential reactivity of its carbon-halogen bonds. In transition metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This is due to the lower bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition by a metal catalyst (e.g., Palladium).^[6]


This reactivity difference allows for a highly controlled, stepwise functionalization of the aromatic ring, a strategy that is invaluable in the multi-step synthesis of complex pharmaceutical agents.[6]

Typical Reaction Sequence:

- Selective C-I Bond Functionalization: A Suzuki, Sonogashira, Heck, or Buchwald-Hartwig coupling reaction can be performed selectively at the iodine position by using mild reaction conditions.[6] This introduces the first point of diversity onto the molecular scaffold while leaving the bromine atom untouched.
- Subsequent C-Br Bond Functionalization: After the first coupling, the now-functionalized molecule can be subjected to a second, often more forcing, cross-coupling reaction to modify the bromine position. This introduces a second point of diversity, enabling the construction of complex and precisely tailored molecular frameworks.

This dual-reactivity principle makes **3-Bromo-4-iodoisopropylbenzene** a powerful intermediate for building libraries of compounds in drug discovery, where subtle structural modifications can significantly impact pharmacological activity, bioavailability, or metabolic stability.[6]

Differential Reactivity Diagram

[Click to download full resolution via product page](#)

Caption: Stepwise functionalization via differential C-I/C-Br reactivity.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **3-Bromo-4-iodoisopropylbenzene**.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-1-iodo-4-(1-methylethyl)benzene | C9H10BrI | CID 44891189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-bromo-1-iodo-4-isopropylbenzene | CymitQuimica [cymitquimica.com]
- 3. aobchem.com [aobchem.com]
- 4. 3-Bromo-4-iodoisopropylbenzene | CAS#:1000578-18-6 | Chemsoc [chemsrc.com]
- 5. 3-Bromo-4-iodoisopropylbenzene | CymitQuimica [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [3-Bromo-4-iodoisopropylbenzene molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1520553#3-bromo-4-iodoisopropylbenzene-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com